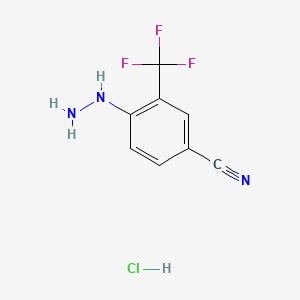
Benzene, (2-chloro-2-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (2-chloro-2-butenyl)-: is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where a 2-chloro-2-butenyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-chloro-2-butenyl)- typically involves the electrophilic aromatic substitution of benzene with a 2-chloro-2-butenyl halide . The reaction conditions often include the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the electrophilic species and subsequent substitution on the benzene ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, (2-chloro-2-butenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of new benzene derivatives with different substituents.
Oxidation: Formation of epoxides or other oxidized compounds.
Reduction: Formation of alkanes or other reduced compounds.
Applications De Recherche Scientifique
Chemistry: Benzene, (2-chloro-2-butenyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology and Medicine: Research into the biological activity of this compound is ongoing. It may serve as a precursor for the synthesis of pharmaceuticals or biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable building block for various chemical processes .
Mécanisme D'action
The mechanism of action of Benzene, (2-chloro-2-butenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions . The chlorine atom in the 2-chloro-2-butenyl group can be replaced by other nucleophiles, leading to the formation of new compounds. The pathways involved in these reactions include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Comparaison Avec Des Composés Similaires
Uniqueness: Benzene, (2-chloro-2-butenyl)- is unique due to the presence of both a chlorine atom and a butenyl group attached to the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the double bond in the butenyl group also adds to its versatility in chemical reactions .
Propriétés
Numéro CAS |
54411-12-0 |
|---|---|
Formule moléculaire |
C10H11Cl |
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
2-chlorobut-2-enylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7H,8H2,1H3 |
Clé InChI |
NKGAPYOBDADCJM-UHFFFAOYSA-N |
SMILES canonique |
CC=C(CC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-Propen-1-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B13932039.png)

![4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B13932051.png)
![2-Fluoro-benzo[b]thiophene](/img/structure/B13932052.png)






![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)
